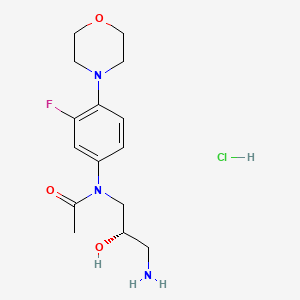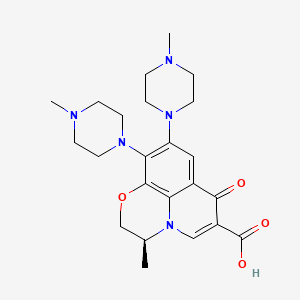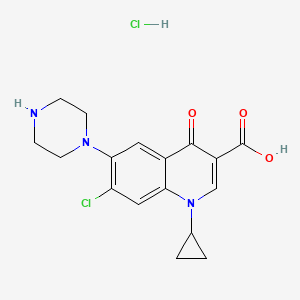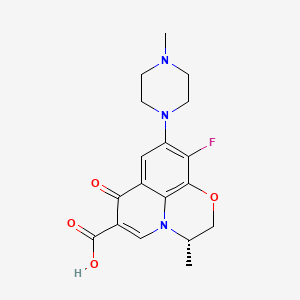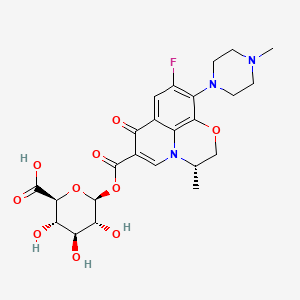
Cloxacillin Sodium EP Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloxacillin Sodium EP Impurity E is an impurity of Cloxacillin Sodium, which is primarily used for treating bacterial infections caused by susceptible organisms . The molecular formula of Cloxacillin Sodium EP Impurity E is C27H28ClN5O7S2 .
Synthesis Analysis
The synthesis and characterization of related compounds of cloxacillin sodium have been described in a research paper . The paper discusses the synthesis of six related compounds of cloxacillin sodium, including Cloxacillin Penicillamide, which is another name for Cloxacillin Sodium EP Impurity E .
Molecular Structure Analysis
The molecular structure of Cloxacillin Sodium EP Impurity E includes a benzazole ring and a penicillin acyl group . The exact mass of Cloxacillin Sodium EP Impurity E is 633.11187 .
Chemical Reactions Analysis
The major impurities in cloxacillin sodium, including Cloxacillin Sodium EP Impurity E, were prepared using semi-preparation technology and identified using LC-QTOF-MS, 1H-NMR, and 13C-NMR . Two new impurities related to the salt-forming reaction and the purification process were identified in this study .
Applications De Recherche Scientifique
Pharmaceutical Analysis and Quality Control
Cloxacillin Sodium EP Impurity E is utilized in the development of analytical methods such as RP-UPLC (Reverse Phase Ultra Performance Liquid Chromatography) to ensure the quality and stability of cloxacillin sodium in bulk and formulated products . This impurity can serve as a reference standard to identify and quantify degradation products during stability testing, which is crucial for maintaining the safety and efficacy of pharmaceuticals.
Drug Degradation Studies
In the realm of drug stability, Cloxacillin Sodium EP Impurity E plays a pivotal role in understanding the degradation pathways of cloxacillin sodium under various stress conditions, such as acidic, alkaline, and oxidative environments . These studies are essential for predicting the shelf life of drugs and developing appropriate storage conditions.
Physicochemical Property Analysis
Research involving Cloxacillin Sodium EP Impurity E includes studying its molecular interactions and aggregation behavior in different solvents, such as water and aqueous NaCl solutions . These studies provide insights into the drug’s solubility, dissolution rate, and overall bioavailability, which are critical for drug formulation and delivery.
Pharmacokinetics and Drug Action
Understanding the physicochemical properties of Cloxacillin Sodium EP Impurity E can shed light on the drug action of cloxacillin sodium at the molecular level within the human body . This knowledge is vital for optimizing drug design and enhancing therapeutic outcomes.
Antibacterial Activity Profiling
As a derivative of cloxacillin, Cloxacillin Sodium EP Impurity E can be used to study the antibacterial activity of cloxacillin sodium against specific strains of bacteria. This includes assessing the minimum inhibitory concentration (MIC) and understanding the mechanism of action against beta-lactamase-producing staphylococci .
Mécanisme D'action
Target of Action
The primary target of Cloxacillin Sodium EP Impurity E is the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Cloxacillin .
Mode of Action
Cloxacillin Sodium EP Impurity E interacts with its targets (PBPs) by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s interaction with PBPs prevents the normal formation of the cell wall, which is vital for bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Cloxacillin Sodium EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound disrupts this pathway, leading to the inability of bacteria to properly construct their cell walls . The downstream effect of this disruption is bacterial cell lysis .
Result of Action
The result of Cloxacillin Sodium EP Impurity E’s action is the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become structurally compromised . This leads to cell lysis, or the breaking down of the cell, effectively killing the bacteria .
Safety and Hazards
Orientations Futures
While there is limited information available on the future directions specifically for Cloxacillin Sodium EP Impurity E, the ongoing research into the synthesis of potential impurities of cloxacillin sodium suggests that further studies may be conducted to better understand these impurities . These studies could potentially lead to improvements in the process development of cloxacillin sodium and the quality determination of the drug substance .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cloxacillin Sodium EP Impurity E involves the conversion of 6-Aminopenicillanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "6-Aminopenicillanic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 6-Aminopenicillanic acid in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid.", "Step 4: Extract the resulting solid with methanol and filter.", "Step 5: Dissolve the solid in water and add sodium bicarbonate to the solution.", "Step 6: Extract the mixture with methanol and filter.", "Step 7: Combine the filtrate with acetic anhydride and acetone.", "Step 8: Heat the mixture to reflux for 2 hours.", "Step 9: Cool the mixture and filter the resulting solid.", "Step 10: Wash the solid with water and dry to obtain Cloxacillin Sodium EP Impurity E." ] } | |
Numéro CAS |
18704-55-7 |
Formule moléculaire |
C27H27ClN5O7S2 |
Poids moléculaire |
633.13 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





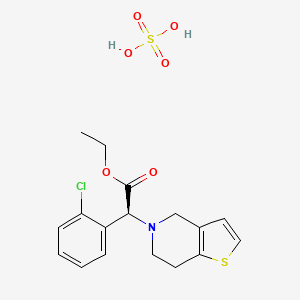
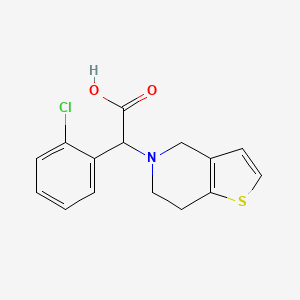
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
